Thialysine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

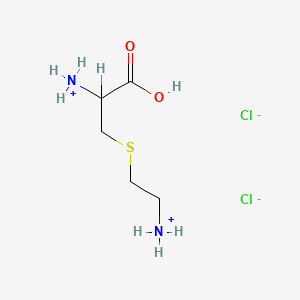

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKULVNPGAEQM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2936-69-8 (Parent) | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50942860 | |

| Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-32-2, 63905-31-7, 4099-35-8 | |

| Record name | L-Cysteine, S-(2-aminoethyl)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, S-(2-aminoethyl)-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63905-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-aminoethyl)-L-cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPH5RH5BID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Thiol Containing Amino Acid Analogs

The exploration of thiol-containing amino acid analogs is deeply rooted in the broader history of using structural mimics to understand and manipulate biological systems. Early research into amino acid metabolism and protein synthesis spurred the development of synthetic analogs to probe the specificity of enzymes and cellular pathways. The rationale was straightforward: create molecules that closely resemble natural amino acids but possess a key structural alteration that could act as a competitive inhibitor or a reporter.

The synthesis and study of compounds like S-2-Aminoethyl cysteine were part of a larger scientific endeavor to create tools for biochemical investigation. These efforts were instrumental in elucidating the mechanisms of enzyme action, the intricacies of metabolic pathways, and the fidelity of protein translation. The introduction of a sulfur atom into the side chain of an amino acid, as in the case of S-2-Aminoethyl cysteine, provided a unique chemical handle and altered the molecule's reactivity and binding properties, making it a powerful tool for researchers.

S 2 Aminoethyl Cysteine Dihydrochloride As a Non Proteinogenic Cysteine and Lysine Analog

S-2-Aminoethyl cysteine dihydrochloride (B599025) is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids naturally encoded in the genetic code for protein synthesis. Its significance in research stems from its ability to mimic both L-cysteine and L-lysine. wikipedia.org

Structurally, it is an S-(2-aminoethyl) derivative of L-cysteine. nih.gov The presence of the thiol group allows it to engage in reactions characteristic of cysteine, such as the formation of disulfide bonds, which are crucial for protein structure and stability. chemimpex.com This cysteine-like property makes it a subject of interest in studies of protein folding and redox biochemistry.

Simultaneously, the side chain of S-2-Aminoethyl cysteine bears a terminal amino group, giving it a structural resemblance to L-lysine. This lysine-like characteristic is central to many of its biological effects. It can act as a competitive antagonist of lysine (B10760008), interfering with metabolic pathways and enzymatic reactions that are dependent on this essential amino acid. This dual analog nature is a rare and valuable feature, allowing it to be employed in a wide range of biochemical and molecular biology applications.

| Property | Value |

| Chemical Formula | C₅H₁₂N₂O₂S · 2HCl |

| Molecular Weight | 200.69 g/mol sigmaaldrich.com |

| Appearance | White to off-white powder sigmaaldrich.com |

| CAS Number | 4099-35-8 sigmaaldrich.com |

| Solubility | Soluble in water |

Foundational Research Applications and Significance in Molecular Biology

Classical Chemical Synthesis Routes and Optimization for Laboratory Scale

The predominant approach for the chemical synthesis of S-2-Aminoethyl cysteine dihydrochloride involves the alkylation of L-cysteine, leveraging the high nucleophilicity of its thiol group.

The most common laboratory-scale synthesis of S-2-Aminoethyl cysteine involves a nucleophilic substitution reaction. In this method, the thiol group (-SH) of L-cysteine acts as a potent nucleophile, attacking an electrophilic 2-aminoethyl derivative. A frequently used reagent for this purpose is 2-bromoethylamine (B90993) or its hydrobromide salt. nih.gov

The reaction mechanism proceeds via an SN2 pathway where the deprotonated thiol group (thiolate) of L-cysteine displaces the bromide leaving group from 2-bromoethylamine, forming a thioether bond. The reaction is typically carried out under basic conditions to ensure the deprotonation of the cysteine thiol, thereby increasing its nucleophilicity. Optimization of this synthesis for laboratory scale often involves adjusting pH, temperature, and reactant ratios to maximize yield and minimize side products.

A general process for a related analog, S-(2-aminoethyl)-2-methyl-L-cysteine, highlights the key steps often employed: (i) esterification of the cysteine precursor, (ii) alkylation of the protected cysteine ester, and (iii) hydrolysis of the intermediate ester to yield the final product. wipo.intgoogle.com Protecting the amino and carboxyl groups of cysteine before alkylation can prevent side reactions and improve the purity of the final compound.

| Parameter | Condition/Reagent | Purpose in Synthesis | Reference |

|---|---|---|---|

| Cysteine Precursor | L-Cysteine or its esters (e.g., isobutyl ester) | Provides the core amino acid backbone and the nucleophilic thiol group. | google.com |

| Alkylating Agent | 2-bromoethylamine, N-tert-butoxycarbonyl-2-bromoethylamine | Provides the S-2-aminoethyl group via electrophilic carbon. | nih.govgoogle.com |

| Solvent | Aqueous solutions, alcohols (e.g., isobutyl alcohol) | Dissolves reactants and facilitates the reaction. | google.com |

| Reaction Condition | Basic pH | Deprotonates the cysteine thiol to form the more nucleophilic thiolate anion. | researchgate.net |

| Purification | Ion-exchange chromatography, precipitation | Isolates the final product from unreacted starting materials and byproducts. | google.com |

Maintaining stereochemical integrity is paramount in the synthesis of amino acid analogs for biological studies. The synthesis of S-2-Aminoethyl cysteine starts with L-cysteine, which possesses (R) configuration at its α-carbon stereocenter. nih.govwikipedia.org

The key bond-forming step, the nucleophilic attack by the sulfur atom on the aminoethylating agent, occurs at the thiol side chain. This reaction does not involve the chiral α-carbon or any of the bonds connected to it. Consequently, the synthesis proceeds with the retention of the original (R) stereochemistry of the L-cysteine backbone. The final product, S-2-Aminoethyl-L-cysteine, therefore has the IUPAC name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid, confirming the preservation of the L-configuration. nih.gov This stereospecificity is crucial, as biological systems, particularly enzymes and receptors, are highly sensitive to the stereochemistry of molecules.

Enzymatic and Biocatalytic Synthesis Approaches

To overcome some limitations of chemical synthesis, such as the need for protecting groups and potential side reactions, enzymatic and biocatalytic methods have been explored. These approaches offer high selectivity and operate under mild reaction conditions.

Enzymatic synthesis of S-2-Aminoethyl cysteine can be achieved using enzymes involved in sulfur amino acid metabolism. Research has demonstrated that S-Aminoethylcysteine can be produced from L-serine and cysteamine (B1669678) through the action of cystathionine-β-synthase. nih.gov This enzyme typically catalyzes the condensation of serine and homocysteine to form cystathionine (B15957) in the methionine biosynthesis pathway. wikipedia.org However, its substrate promiscuity allows it to accept cysteamine as an alternative substrate to homocysteine, leading to the formation of S-2-Aminoethyl cysteine.

This biocatalytic route is significant as it utilizes readily available precursors and a specific enzyme to directly generate the desired product with inherent stereocontrol.

Further research into biocatalytic strategies has identified alternative substrate donors to improve the efficiency of enzymatic synthesis. One notable finding is the use of pantetheine (B1680023), a common cellular component, as an efficient cysteamine donor for the synthesis of S-2-Aminoethyl cysteine. nih.govconsensus.app An enzymatic system composed of partially purified enzymes can utilize pantetheine to produce the target compound, suggesting a potential new biological role for pantetheine. nih.govjefferson.edu This strategy avoids the direct use of free cysteamine and integrates the synthesis with other metabolic pathways.

| Enzyme | Substrate 1 | Substrate 2 | Product | Reference |

|---|---|---|---|---|

| Cystathionine-β-synthase | L-Serine | Cysteamine | S-2-Aminoethyl-L-cysteine | nih.gov |

| Pantetheinase (part of enzymatic system) | Pantetheine | (Releases Cysteamine) | Cysteamine for subsequent reaction | nih.gov |

Advanced Synthetic Strategies for Labeled and Modified S-2-Aminoethyl Cysteine Dihydrochloride for Investigative Studies

For in-depth mechanistic and metabolic studies, isotopically labeled or structurally modified analogs of S-2-Aminoethyl cysteine are invaluable tools. Advanced synthetic strategies have been developed to produce these specialized compounds.

Isotopically labeled S-2-Aminoethyl cysteine is essential for tracing the metabolic fate of the molecule and for elucidating enzymatic reaction mechanisms. A strategy has been developed for the synthesis of 4-thia-[6-¹³C]lysine (an alternative name for S-2-Aminoethyl cysteine) starting from commercially available [2-¹³C]glycine. nih.gov This multi-step synthesis involves the formation of several isotopically labeled intermediates, including 2-amino[2-¹³C]ethanol and 2-bromo[1-¹³C]ethylamine. The labeled 2-bromo[1-¹³C]ethylamine is then reacted with L-cysteine to produce the final ¹³C-labeled S-2-Aminoethyl cysteine. nih.gov

Furthermore, the synthesis of structurally modified analogs allows researchers to probe structure-activity relationships. For example, S-(2-aminoethyl)-2-methyl-L-cysteine has been synthesized as an intermediate for developing nitric oxide synthase inhibitors. google.com The synthesis involves the alkylation of 2-methyl-L-cysteine, demonstrating how the core structure can be altered to create derivatives with potentially new biological activities. These advanced synthetic approaches provide researchers with custom-designed molecular probes to investigate complex biological systems. researchgate.netexplorationpub.com

Analytical Verification of Synthesized S-2-Aminoethyl Cysteine Dihydrochloride for Research Purity

The confirmation of identity and assessment of purity for synthesized S-2-Aminoethyl Cysteine Dihydrochloride are critical steps to ensure the reliability and reproducibility of research findings. A multi-technique approach is typically employed, combining chromatographic and spectroscopic methods to verify the chemical structure and quantify any potential impurities.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of S-2-Aminoethyl Cysteine Dihydrochloride. Due to the compound's polar nature and lack of a strong chromophore, derivatization or specialized columns are often required for effective analysis.

One common approach involves pre-column derivatization. For instance, derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) allows for sensitive detection using UV or fluorescence detectors. researchgate.net Another established method is ion-exchange chromatography (IEC) coupled with post-column derivatization with ninhydrin (B49086), which reacts with the primary amine groups to produce a colored compound detectable by a VIS detector at 570 nm. europa.eu

A general method for analyzing cysteine and its derivatives utilizes a mixed-mode column, such as a Primesep 100, which allows for separation without derivatization. sielc.com The mobile phase typically consists of an aqueous buffer with an organic modifier, and detection is performed at a low wavelength, such as 200 nm. sielc.com Purity is often initially screened using Thin-Layer Chromatography (TLC), with commercial standards achieving purities of ≥98%. sigmaaldrich.com

Table 1: Representative HPLC Parameters for Cysteine Derivative Analysis

| Parameter | Method 1: Mixed-Mode | Method 2: UPLC with Derivatization |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm) | Waters Cortecs C18+ (2.1 x 100 mm) |

| Mobile Phase | A: Acetonitrile (B52724) / Water (20/80) B: 0.1% Sulfuric Acid | A: 0.1% TFA in Water B: Acetonitrile:Water (90:10) |

| Detection | UV at 200 nm | UV at 265 nm |

| Derivatization | None | Pre-column with FMOC-Cl |

| Reference | sielc.com | researchgate.net |

This table presents generalized parameters for related compounds, as specific conditions for S-2-Aminoethyl Cysteine Dihydrochloride may vary.

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation and complementary purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structural integrity of the synthesized molecule. For S-2-Aminoethyl Cysteine Dihydrochloride, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cysteine backbone (α-CH, β-CH₂) and the S-linked aminoethyl group (-S-CH₂-CH₂-NH₂). While specific spectra for the dihydrochloride salt are not readily available in the literature, analysis of the parent compound, L-cysteine hydrochloride, shows characteristic shifts for the α-CH proton around 4.35 ppm and the β-CH₂ protons around 3.1-3.2 ppm in D₂O. chemicalbook.com The addition of the aminoethyl group would introduce new signals, typically in the 2.5-3.5 ppm range for the methylene (B1212753) groups adjacent to the sulfur and nitrogen atoms.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for such polar molecules. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation. The precursor ion ([M+H]⁺) for the free base would have an m/z of approximately 165.0692. nih.gov Fragmentation analysis of related aminoethylated cysteine peptides shows a characteristic neutral loss corresponding to the side chain, which can be a diagnostic marker. nih.gov

Table 2: Experimental LC-MS/MS Data for S-2-Aminoethyl Cysteine

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-ITFT (LTQ Orbitrap Velos) |

| Ionization Mode | Positive (ESI) |

| Precursor m/z | 165.0692 ([M+H]⁺) |

| Fragmentation Mode | HCD |

| Collision Energy | 50% (nominal) |

| Top 5 Fragment Peaks (m/z) | 120.0112, 88.0392, 148.0424, 102.037, 76.0215 |

| Reference | nih.gov |

By combining these chromatographic and spectroscopic methods, researchers can confidently verify the identity, structure, and purity of synthesized S-2-Aminoethyl Cysteine Dihydrochloride, ensuring its suitability for further research applications.

Enzyme Modulation and Kinetic Characterization

As a lysine mimic, S-2-Aminoethyl cysteine interacts with several enzymes that recognize L-lysine as a substrate or an allosteric regulator. This mimicry allows it to competitively inhibit crucial enzymatic steps in various metabolic pathways.

One of the most significant mechanisms of action for S-2-Aminoethyl cysteine is the inhibition of protein synthesis through its interaction with lysyl-tRNA synthetase (LysRS). wikipedia.orgnih.gov This enzyme is responsible for the crucial first step of protein synthesis: the acylation of transfer RNA (tRNA) with its cognate amino acid, lysine. By competitively binding to the active site of LysRS, S-2-Aminoethyl cysteine prevents the attachment of lysine to tRNALys, thereby halting peptide chain elongation and inhibiting protein synthesis. whiterose.ac.uk

This inhibitory action is the basis for its cytotoxic effects and its use as a selective agent in microbiology and molecular biology. whiterose.ac.ukmdpi.com For example, wild-type Escherichia coli growth is completely inhibited at concentrations as low as 5 µM of S-2-Aminoethyl cysteine. nih.gov Research has shown that resistance to this compound can arise from mutations in the LysRS active site that decrease its binding affinity for the analog. In one study, specific variants of E. coli LysRS (Y280F and F426W) conferred substantial resistance, allowing growth in concentrations up to 1 mM. nih.gov This resistance correlated with an approximately 50-fold decrease in binding affinity for S-2-Aminoethyl cysteine, while the kinetics of lysine activation and tRNA aminoacylation were only modestly affected. nih.gov This highlights that the compound's primary cellular target is indeed LysRS. nih.gov

| Enzyme Target | Organism/System | Mechanism of Action | Kinetic Effect | Reference |

| Lysyl-tRNA Synthetase (LysRS) | Escherichia coli | Competitive inhibition at the lysine binding site | Halts protein synthesis; wild-type growth inhibited at 5 µM | nih.gov |

| LysRS Variants (Y280F, F426W) | Escherichia coli | Reduced binding affinity for S-2-Aminoethyl cysteine | ~50-fold decrease in binding affinity, conferring resistance up to 1 mM | nih.gov |

| Protein Synthesis | Chinese Hamster Lung (CHL) Fibroblasts | Acts as a toxic lysine analog to select for mutants with defects in protein synthesis | Efficient selection of temperature-sensitive mutants | mdpi.com |

S-2-Aminoethyl cysteine also acts as an inhibitor of Dihydrodipicolinate Synthase (DHPS), a key enzyme in the lysine biosynthesis pathway in bacteria and plants. nih.govnih.gov DHPS catalyzes the first committed step in this pathway, which is subject to feedback inhibition by lysine. umass.edu As a lysine analog, S-2-Aminoethyl cysteine can bind to the enzyme's allosteric site, where lysine normally binds, to inhibit its activity.

However, its potency as a DHPS inhibitor is notably weaker than that of lysine. nih.gov Studies on E. coli DHPS showed that a concentration of 4.6 mM S-2-Aminoethyl-L-cysteine was required for 50% inhibition of the enzyme. nih.gov In plant systems, its in vitro potency against DHPS is considered poor. nih.gov The growth inhibition observed in plants treated with the compound is believed to result more from its competition with lysine for incorporation into proteins via LysRS rather than direct inhibition of the DHPS enzyme. nih.gov The reduced inhibitory effect compared to lysine is attributed to the structural differences, such as altered side chain length and pKa, which affect the precise interactions required for potent allosteric inhibition. nih.gov

| Enzyme Target | Organism | Inhibition Data | Notes | Reference |

| Dihydrodipicolinate Synthase (DHDPS) | Escherichia coli | 50% inhibition at 4.6 mM | Competitive inhibition | nih.gov |

| Dihydrodipicolinate Synthase (DHDPS) | Plants | Poor in vitro potency | Growth inhibition is primarily attributed to protein synthesis disruption | nih.gov |

| Dihydrodipicolinate Synthase (DHDPS) | General | Weaker inhibitor than lysine | Structural differences in the side chain reduce binding affinity to the allosteric site | nih.gov |

The primary documented mechanism of S-2-Aminoethyl cysteine's biological activity is its mimicry of lysine. Direct, significant inhibition of cysteine-dependent enzymes (e.g., cysteine proteases) through interaction with their active site thiol group is not a widely reported mechanism. The compound's own thiol group is part of a thioether linkage, which is generally less reactive than the free thiol of a cysteine residue.

However, the presence of a sulfur atom imparts distinct chemical properties compared to the carbon chain of lysine. In engineered systems, the functional potential of this analog has been demonstrated. For instance, in a "chemical rescue" experiment, a critical active site lysine in fructose 1,6-bisphosphate aldolase was first mutated to a cysteine. This inactive mutant was then chemically modified with bromoethylamine to create a γ-thia-lysine (S-2-Aminoethyl cysteine) residue in the active site. This modification restored up to 80% of the wild-type enzyme's activity, demonstrating that the analog can functionally replace lysine in a catalytic mechanism, accommodating the differences in bond lengths and angles.

While S-2-Aminoethyl cysteine itself is not a classical inhibitor of cysteine-dependent enzymes, its structure highlights the potential for designing enzyme modulators. The general principle of allosteric inhibition via modification of cysteine residues is a known strategy for regulating enzyme activity, as demonstrated with caspases, where disulfide bonding of compounds to an allosteric cysteine can inactivate the enzyme.

S-2-Aminoethyl cysteine is a potent modulator of Lysine 2,3-aminomutase, an enzyme that catalyzes the interconversion of L-α-lysine to L-β-lysine. wikipedia.orgnih.gov Despite being a poor substrate for this enzyme, it acts as a strong competitive inhibitor with respect to L-lysine. whiterose.ac.uk

Research has shown a significant discrepancy between its binding affinity as an inhibitor (Ki) and its Michaelis constant (Km) as a substrate. The maximal velocity (Vmax) for the reaction with 4-thialysine is only about 0.44% of that for the natural substrate, L-lysine, indicating it is processed very inefficiently. whiterose.ac.uk This strong binding combined with poor catalytic turnover makes S-2-Aminoethyl cysteine an effective inhibitor, capable of blocking the normal metabolic function of Lysine 2,3-aminomutase. whiterose.ac.uk

Protein and Peptide Modification and Incorporation

Beyond enzyme inhibition, the biological effects of S-2-Aminoethyl cysteine are also due to its mistaken incorporation into polypeptide chains during protein synthesis. This event can lead to significant changes in protein structure and function.

Because S-2-Aminoethyl cysteine is an analog of cysteine (specifically, an S-alkylated derivative), it contains a sulfur atom within its side chain. whiterose.ac.uk Although this sulfur is in a thioether linkage and less reactive than a free sulfhydryl group, its presence where a methylene group should be can perturb protein structure.

More significantly, if the cellular machinery were to misinterpret S-2-Aminoethyl cysteine and it were to be incorporated into a protein, its thiol group could theoretically participate in thiol-disulfide exchange reactions. whiterose.ac.uk A thiolate group can attack an existing disulfide bond, leading to the formation of a new disulfide linkage. whiterose.ac.uk The introduction of such novel disulfide bonds, or the disruption of native ones, would significantly alter the protein's tertiary and quaternary structure. whiterose.ac.uknih.gov These structural changes can, in turn, modify the protein's stability, folding pathway, and ultimately its biological activity. whiterose.ac.uk This represents a potent mechanism for disrupting cellular function, as the fidelity of protein structure is critical for all biological processes.

Interplay with Cellular Amino Acid Transport Systems

As a lysine analog, S-2-Aminoethyl cysteine is a valuable probe for investigating the mechanisms of amino acid transport across cellular membranes. The uptake of amino acids is mediated by specific transporter proteins, and AEC can act as a competitive substrate to study the specificity and kinetics of these transporters, particularly those responsible for cationic amino acids like lysine.

Research has shown that AEC can interact with transporters such as the Large Neutral Amino Acid Transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier and is often overexpressed in cancer cells. By using AEC as a competitive substrate, researchers can characterize the activity of these transport systems. The rate of AEC transport into a cell can be monitored to provide insights into the dynamics and efficiency of these transport pathways.

Redox Chemistry and Antioxidant System Interactions in Model Biological Systems

The presence of a sulfur atom allows S-2-Aminoethyl cysteine and its metabolites to participate in redox reactions. chemimpex.com The thiol group can act as a reducing agent, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). While AEC itself has redox potential, its metabolic derivatives have been a focus of antioxidant research.

One significant derivative is the aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound that arises from the metabolism of AEC. mdpi.com Studies in various model systems, from plasma lipoproteins to cultured cell lines, have demonstrated that this dimer possesses significant antioxidant properties. It is capable of interacting with and neutralizing a range of damaging oxidants, including:

Hydrogen peroxide (H₂O₂)

Superoxide anion (O₂⁻)

Hydroxyl radical (•OH)

Peroxynitrite (ONOO⁻)

In these model systems, the antioxidant activity of the AEC-derived dimer was found to be comparable to that of Vitamin E and more potent than other hydrophilic antioxidants like Trolox and N-acetylcysteine. mdpi.com This suggests that AEC can serve as a precursor to bioactive molecules that play a role in cellular defense against oxidative stress. chemimpex.commdpi.com

S 2 Aminoethyl Cysteine Dihydrochloride As a Research Probe and Tool

Elucidation of Amino Acid Biosynthesis and Regulatory Pathways

S-2-Aminoethyl cysteine dihydrochloride (B599025) (AEC) is instrumental in deciphering the complexities of amino acid biosynthesis, particularly that of L-lysine. By acting as a lysine (B10760008) analog, AEC can inhibit enzymes that are normally regulated by lysine, thereby disrupting the delicate balance of amino acid metabolism. This antagonistic activity makes it a powerful tool for studying the feedback inhibition mechanisms that control amino acid production in various organisms.

For instance, research has demonstrated that AEC can inhibit the growth of bacteria such as Bacillus subtilis, Escherichia coli, and Brevibacterium flavum. In Brevibacterium flavum, the inhibitory effect of AEC is significantly enhanced in the presence of threonine, highlighting the intricate regulatory networks governing amino acid biosynthesis in this bacterium. The compound competitively inhibits dihydrodipicolinate synthase (DHPS), a key enzyme in the lysine biosynthetic pathway. The concentration of AEC required for inhibition can vary depending on the organism and the specific isoform of the enzyme. By studying the effects of AEC on cellular growth and enzyme activity, researchers can gain insights into the regulatory points of amino acid synthesis and identify key enzymes involved in these pathways.

Applications in Protein Engineering and Functional Studies

The utility of S-2-Aminoethyl cysteine dihydrochloride extends to the fields of protein engineering and functional studies. Its ability to act as a lysine mimic allows for its incorporation into proteins in place of lysine, albeit often leading to inhibition of protein synthesis. nih.govwikipedia.org This property can be exploited to probe the role of specific lysine residues in protein structure and function.

By substituting lysine with AEC, researchers can investigate the importance of the charge and size of the amino acid side chain at a particular position. The unique thiol group in AEC can also be used to introduce specific modifications or labels into a protein, facilitating studies on protein folding, stability, and interactions. chemimpex.com For example, the thiol group can form disulfide bonds, which can be used to study the impact of cross-linking on protein structure and activity. chemimpex.com

Use in Microbial and Plant Physiology Research

S-2-Aminoethyl cysteine dihydrochloride has proven to be a valuable tool in both microbial and plant physiology research, primarily due to its ability to select for specific mutant strains and to probe metabolic responses to stress.

One of the most significant applications of AEC is in the selection of mutant microorganisms that overproduce L-lysine. Since AEC is toxic to wild-type cells due to its inhibition of lysine biosynthesis and protein synthesis, mutants that are resistant to AEC often have alterations in the regulation of their lysine biosynthetic pathway. nih.govnih.gov These resistant mutants frequently exhibit a decreased sensitivity to feedback inhibition by lysine, leading to the overproduction and excretion of this essential amino acid.

For example, AEC-resistant mutants of Arthrobacter globiformis and Bacillus subtilis have been isolated and shown to excrete significant quantities of L-lysine. nih.govnih.gov This strategy has been instrumental in the development of industrial strains for the commercial production of L-lysine.

| Microorganism | Effect of AEC | Outcome of AEC Resistance | Reference |

|---|---|---|---|

| Arthrobacter globiformis | Growth inhibition | Isolation of L-lysine overproducing mutants | nih.gov |

| Bacillus subtilis | Growth inhibition | Isolation of L-lysine excreting mutants | nih.gov |

| Brevibacterium flavum | Growth inhibition (synergistic with threonine) | Study of amino acid biosynthesis regulation | |

| Escherichia coli | Growth inhibition | Study of amino acid biosynthesis regulation |

In plant cell cultures, S-2-Aminoethyl cysteine dihydrochloride is utilized to study amino acid metabolism and the cellular responses to metabolic stress. ndl.go.jp The introduction of AEC to plant cell cultures can disrupt amino acid homeostasis, allowing researchers to investigate the regulatory mechanisms that plants employ to cope with such perturbations. For instance, studies on Datura innoxia cell cultures have used AEC to select for resistant cell lines, which can then be analyzed to understand the biochemical basis of resistance and the regulation of amino acid pathways in plants. ndl.go.jp

Development of Biochemical Assays and Screening Platforms

The inhibitory properties of S-2-Aminoethyl cysteine dihydrochloride make it a useful component in the development of biochemical assays and screening platforms. sigmaaldrich.com For example, it can be used as a selective agent in screening assays to identify compounds that can reverse its inhibitory effects, potentially leading to the discovery of new molecules that modulate amino acid biosynthesis. sigmaaldrich.com Furthermore, its interaction with specific enzymes can be exploited to design assays for measuring enzyme activity or for screening for enzyme inhibitors.

Contributions to the Study of Epigenetic Modifications (e.g., Histone Methylation)

Recent research has highlighted the potential of S-2-Aminoethyl-L-cysteine, also known as γ-thialysine, in the study of epigenetic modifications, particularly histone methylation. sdu.dk Histone methylation is a crucial post-translational modification that plays a key role in regulating gene expression. nih.govmdpi.com Histone lysine methyltransferases (KMTs) are the enzymes responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on histone proteins. sdu.dk

Studies have shown that γ-thialysine can act as a mimic of lysine and be efficiently methylated by KMTs. sdu.dk This finding is significant as it allows for the site-specific introduction of this lysine analog into histone proteins, which can then be used to study the mechanisms of histone methylation and demethylation. sdu.dk By comparing the methylation of γ-thialysine with that of natural lysine, researchers can gain insights into the substrate specificity and catalytic mechanisms of KMTs. sdu.dk This approach opens up new avenues for investigating the role of histone methylation in various biological processes and disease states.

| Research Area | Application of S-2-Aminoethyl Cysteine Dihydrochloride | Key Findings | Reference |

|---|---|---|---|

| Amino Acid Biosynthesis | Lysine analog and inhibitor of DHPS | Elucidation of feedback inhibition mechanisms | |

| Microbial Biotechnology | Selection agent for lysine-overproducing mutants | Isolation of high-yield L-lysine producing strains | nih.govnih.gov |

| Plant Physiology | Inducer of metabolic stress in cell cultures | Investigation of amino acid metabolism and stress responses | ndl.go.jp |

| Epigenetics | Lysine mimic for studying histone methylation | γ-thialysine is an efficient substrate for histone lysine methyltransferases | sdu.dk |

Metabolic Pathway Interrogations in Model Organisms and Biological Systems

Biosynthetic Pathways and Conjugation in Non-Mammalian Systems

S-2-Aminoethyl-L-cysteine has been identified as a naturally occurring compound in certain non-mammalian organisms, including edible mushrooms like the common mushroom (Agaricus bisporus) and the oyster mushroom (Pleurotus ostreatus). hmdb.ca While its presence is confirmed, the specific biosynthetic pathways within these fungal species are not extensively detailed in the literature.

However, enzymatic studies have elucidated a potential route for its synthesis. The enzyme cystathionine (B15957) β-synthase can produce S-2-Aminoethyl-L-cysteine from the precursors L-serine and cysteamine (B1669678). nih.gov Furthermore, research has demonstrated that pantetheine (B1680023), a common cellular component, can serve as an efficient donor of cysteamine for this synthesis. nih.govjefferson.edu This suggests a plausible metabolic pathway where pantetheine is hydrolyzed to provide the cysteamine moiety, which is then combined with L-serine to form the AEC backbone. nih.gov

Information regarding the specific conjugation of S-2-Aminoethyl-L-cysteine to other molecules within these biological systems is limited. General bioconjugation chemistry utilizes the sulfhydryl group of cysteine residues to attach molecules, but the in vivo conjugation pathways specific to AEC in non-mammalian organisms have not been thoroughly characterized. researchgate.net

Role as a Metabolic Antagonist in Cellular Processes

S-2-Aminoethyl-L-cysteine (also known as thialysine) is a classic example of a metabolic antagonist, or an antimetabolite. wikipedia.org Its structure is highly similar to the essential amino acid L-lysine, with the key difference being the substitution of a methylene (B1212753) group (-CH2-) at the γ-position of the lysine (B10760008) side chain with a sulfur atom. wikipedia.org This structural mimicry is the basis for its antagonistic activity.

The primary cellular process disrupted by AEC is protein synthesis. nih.gov During translation, aminoacyl-tRNA synthetases exhibit high fidelity to ensure the correct amino acid is incorporated into a growing polypeptide chain. However, the structural similarity of AEC to lysine allows it to be mistakenly recognized and activated by lysyl-tRNA synthetase (LysRS). nih.gov This competitive inhibition prevents lysine from being charged to its tRNA, thereby halting protein production. nih.govnih.gov This mechanism is not limited to bacteria; AEC is also known to inhibit protein synthesis in other organisms, including mammalian cells. ontosight.ainih.gov By interfering with this fundamental cellular process, AEC can induce a cellular stress response and, at sufficient concentrations, lead to cytotoxicity. ontosight.ai

Detection in Biological Samples and Implications for Metabolic Profiling in Research

The detection and quantification of S-2-Aminoethyl-L-cysteine in various biological matrices are crucial for understanding its metabolic role and for its potential use as a biomarker. Analytical techniques based on mass spectrometry are commonly employed for this purpose.

Methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS/MS) have been successfully used to identify and measure AEC in samples. nih.govnih.gov For instance, LC-MS analysis can detect the protonated molecule [M+H]⁺ at a precursor m/z of 165.0692. nih.gov Stable-isotope dilution GC-MS/MS methods have also been developed for the specific and sensitive determination of related AEC metabolites in biological fluids like plasma and urine. nih.gov

| Parameter | Value/Setting |

| Instrument Type | LC-ESI-ITFT (e.g., LTQ Orbitrap Velos) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Precursor m/z | 165.0692 ([M+H]⁺) nih.gov |

| Fragmentation Mode | Higher-Energy Collisional Dissociation (HCD) nih.gov |

| Column Example | HSS T3 1.7 µm, 2x150 mm nih.gov |

In the context of metabolic profiling, the presence of S-2-Aminoethyl-L-cysteine can have specific implications. As it occurs naturally in certain foods, its detection in human biological samples could serve as a potential biomarker for the consumption of those foods, such as particular mushroom species. hmdb.ca This application is valuable in nutritional metabolomics to track dietary intake and its correlation with health outcomes. The ability to accurately measure AEC and its derivatives allows researchers to investigate metabolic pathways and explore how exogenous compounds influence cellular metabolism. hmdb.canih.gov

Advanced Analytical Techniques for S 2 Aminoethyl Cysteine Dihydrochloride in Research Contexts

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS for Research Samples)

Chromatographic techniques are indispensable for the separation and quantification of S-2-Aminoethyl cysteine dihydrochloride (B599025) from intricate research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like S-2-Aminoethyl cysteine dihydrochloride. Both reversed-phase and ion-exchange chromatography modes can be employed for its separation.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. To enhance retention and improve peak shape of the polar S-2-Aminoethyl cysteine, pre-column derivatization is often necessary. Derivatizing agents like Dansyl Chloride react with the primary amino groups of the analyte, rendering it more hydrophobic and detectable by UV or fluorescence detectors ajpaonline.com. The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) ajpaonline.com.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since S-2-Aminoethyl cysteine is an amino acid, its charge is pH-dependent. At a pH below its isoelectric point, it carries a net positive charge and can be separated on a cation-exchange column. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase harvardapparatus.compurolite.com193.16.218. Post-column derivatization with reagents like ninhydrin (B49086) is a common method for detection, which reacts with the primary amines to produce a colored compound detectable by a UV-Vis detector 193.16.218.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitive detection but requires the analyte to be volatile and thermally stable. Due to the polar nature and low volatility of S-2-Aminoethyl cysteine dihydrochloride, derivatization is a mandatory step to convert it into a form suitable for GC analysis sigmaaldrich.comnih.gov.

Derivatization: A two-step derivatization process is common for amino acids. First, the carboxylic acid group is esterified, for example, with methanolic HCl. Subsequently, the amino groups are acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) nih.govmdpi.com. Silylation is another common technique where active hydrogens on amino and carboxyl groups are replaced with a nonpolar moiety using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com.

Analysis: The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification sigmaaldrich.com.

| Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Derivatization Agent | Detection Method |

| RP-HPLC | C18 | Acetonitrile/Ammonium Acetate Buffer | Dansyl Chloride | UV/Fluorescence |

| IEC | Cation-Exchange Resin | Sodium or Lithium Buffers | Ninhydrin (post-column) | UV-Vis |

| GC-MS | 5% Phenyl Methylpolysiloxane | Helium (Carrier Gas) | PFPA or MSTFA | Mass Spectrometry |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural and Purity Assessment

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of S-2-Aminoethyl cysteine dihydrochloride. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques (MS/MS), it can also provide structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like S-2-Aminoethyl cysteine. In positive ion mode, the protonated molecule [M+H]+ is typically observed nih.gov.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the protonated molecule can reveal characteristic fragmentation patterns. For S-2-Aminoethyl cysteine, cleavage of the C-S bond and loss of small neutral molecules are common fragmentation pathways nih.govnih.gov. The fragmentation of derivatized S-2-Aminoethyl cysteine can also provide diagnostic ions for its identification in complex mixtures nih.govnih.gov. For instance, amidinated aminoethylated cysteine-containing peptides show a characteristic neutral loss of 118 Da nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of a molecule in solution. Both ¹H and ¹³C NMR are used for the characterization of S-2-Aminoethyl cysteine dihydrochloride.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of the protons in S-2-Aminoethyl cysteine dihydrochloride would be expected in the regions typical for amino acids, with signals corresponding to the methine, methylene (B1212753), and amine protons.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Signals for the carboxyl carbon, the alpha-carbon, and the carbons of the aminoethyl side chain would be expected at characteristic chemical shifts. While specific spectral data for S-2-Aminoethyl cysteine dihydrochloride is not readily available in public databases, the analysis of related cysteine derivatives can provide expected chemical shift ranges hmdb.caresearchgate.netchemicalbook.com.

| Spectroscopic Technique | Information Obtained | Key Features for S-2-Aminoethyl Cysteine |

| Mass Spectrometry (ESI-MS) | Molecular Weight, Elemental Composition | Observation of [M+H]+ ion. |

| Tandem MS (MS/MS) | Structural Information through Fragmentation | Characteristic losses, such as cleavage of the C-S bond. |

| ¹H NMR | Proton environment and connectivity | Signals for CH, CH₂, and NH₂ groups. |

| ¹³C NMR | Carbon skeleton and functional groups | Resonances for C=O, C-N, C-S, and C-C carbons. |

Radiotracer Methodologies for Metabolic Flux Analysis in Controlled Experiments

Radiotracer methodologies are employed to trace the metabolic fate of S-2-Aminoethyl cysteine in controlled experimental systems. By labeling the molecule with a radioactive isotope, such as ¹⁴C or ³⁵S, researchers can follow its uptake, distribution, and transformation within a biological system.

A preliminary study on the metabolism of S-aminoethylcysteine in rats demonstrated the utility of this approach nih.gov. Following administration of the radiolabeled compound, its distribution and excretion can be monitored by measuring radioactivity in various tissues and excreta. Analysis of metabolites can be performed by chromatographic separation of radiolabeled compounds followed by detection with a radiation detector. This allows for the identification of metabolic pathways involving S-2-Aminoethyl cysteine and the quantification of the flux through these pathways. Such studies are crucial for understanding its biochemical role and potential as a metabolic antagonist of lysine (B10760008) .

Bioimaging Probe Development from S-2-Aminoethyl Cysteine Dihydrochloride Analogs for In Vitro Studies

The development of fluorescent probes from analogs of S-2-Aminoethyl cysteine dihydrochloride represents a promising area for in vitro bioimaging studies. The unique chemical properties of the cysteine moiety can be exploited to design probes that selectively react with specific cellular components or respond to changes in the cellular microenvironment.

The design of such probes often involves attaching a fluorophore to a cysteine analog. The fluorescence of the probe can be designed to be "turned on" or "turned off" upon reaction with the target molecule or in response to a specific physiological condition. For example, fluorescent probes for cysteine have been developed based on mechanisms such as intramolecular nucleophilic aromatic substitution researchgate.net. These probes can be used to visualize the distribution and dynamics of cysteine and potentially its analogs in living cells using fluorescence microscopy. The development of probes from S-2-Aminoethyl cysteine analogs could provide valuable tools for studying the cellular processes in which this compound is involved nih.gov.

Computational and Theoretical Studies of S 2 Aminoethyl Cysteine Dihydrochloride

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as S-2-Aminoethyl Cysteine, and a macromolecular target, typically a protein. Docking predicts the preferred binding orientation and affinity of the ligand to the target, while MD simulations provide insights into the dynamic behavior of the compound-target complex over time, revealing information about its stability and conformational changes.

As a structural analog of L-lysine, S-2-Aminoethyl Cysteine is known to interact with and inhibit enzymes that recognize lysine (B10760008) as a substrate or allosteric regulator. Computational studies have been instrumental in elucidating these interactions. For instance, it is a known inhibitor of Dihydrodipicolinate Synthase (DHDPS), a key enzyme in the lysine biosynthetic pathway in bacteria and plants. shu.ac.ukresearchgate.net In silico docking studies have helped visualize how S-2-Aminoethyl Cysteine and its derivatives occupy the lysine-binding sites on DHDPS. shu.ac.uk

Similarly, its interaction with bacterial lysine-specific permease (LysP), a transport protein, has been investigated. Experimental findings show that L-4-thialysine (an alternative name for S-2-Aminoethyl-L-cysteine) inhibits the transport of L-lysine, and computational modeling can help explain the structural basis for this competitive inhibition by showing how the analog occupies the transporter's binding pocket. researchgate.net Furthermore, MD simulations have been employed to study the binding characteristics of thialysine derivatives, such as trimethylthialysine, with epigenetic reader proteins, confirming that the analog effectively mimics its natural counterpart, trimethyllysine. researchgate.net

These simulation techniques are crucial for understanding the precise molecular recognition events that underpin the biological activity of S-2-Aminoethyl Cysteine.

| Protein Target | Organism/System | Interaction Type | Computational Insight |

| Dihydrodipicolinate Synthase (DHDPS) | Bacteria, Plants | Allosteric Inhibition | Docking suggests binding to the allosteric lysine site, mimicking the feedback inhibition by natural L-lysine. shu.ac.ukresearchgate.net |

| Lysine 2,3-aminomutase (2,3-LAM) | Bacteria | Substrate Analog Inhibition | The compound acts as an alternative substrate, and its interaction leads to the formation of a stable radical intermediate. ebi.ac.uk |

| Lysine 5,6-aminomutase (5,6-LAM) | Bacteria | Suicide Inhibition | The compound reacts at the active site to form radical intermediates that ultimately lead to inactivation of the enzyme. nih.govmdpi.com |

| Lysine-specific Permease (LysP) | Pseudomonas aeruginosa | Competitive Inhibition | The compound competes with L-lysine for binding to the transport protein, blocking lysine uptake. researchgate.net |

| Epigenetic Reader Proteins | Human | Binding Mimicry (as trimethylthialysine) | MD simulations show that the thialysine derivative mimics the binding of trimethyllysine, justifying its use as a research probe. researchgate.net |

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles. These calculations can determine properties like orbital energies, charge distributions, and the stability of reaction intermediates, providing a deep understanding of a molecule's chemical behavior.

For S-2-Aminoethyl Cysteine (thialysine), quantum calculations have been particularly insightful in explaining its mechanism of enzyme inhibition. Studies on its interaction with lysine aminomutases (both 2,3-LAM and 5,6-LAM) have shown that the reaction generates radical intermediates. ebi.ac.uknih.gov High-level ab initio calculations have demonstrated that the sulfur atom in the thialysine backbone provides significant stabilization to these radical intermediates compared to the corresponding radicals formed from lysine. ebi.ac.ukmdpi.com This stabilization slows down or halts the catalytic cycle, explaining the compound's inhibitory effect.

DFT calculations have been used to model the structures of these putative radical intermediates and to simulate their spectroscopic properties, such as Electron Paramagnetic Resonance (EPR) spectra, which have then been compared with experimental results to confirm their identity. nih.gov These computational studies have been crucial in characterizing transient species that are difficult to observe experimentally. The calculations rationalize why thialysine acts as a potent inhibitor and, in some cases, a suicide substrate for these radical-based enzymes. ebi.ac.ukmdpi.com

| Computational Method | Property Investigated | Key Finding | Reference |

| Ab initio Calculations | Stability of radical intermediates | The sulfur atom in thialysine stabilizes the substrate-derived radical, increasing the endothermicity for subsequent reaction steps and thus inhibiting the enzyme. | ebi.ac.uk |

| Density Functional Theory (DFT) | Structure of radical intermediates | DFT was used to model the geometry of radical species formed during the reaction with Lysine 5,6-aminomutase. | nih.gov |

| DFT / EPR Simulation | Spectroscopic properties of radicals | Calculated EPR parameters for the thialysyl radical intermediate matched experimental spectra, confirming its structure. | nih.govmdpi.com |

| Quantum Chemical Analysis | Atomic charges and electrostatic potential | Calculations on trimethylthialysine revealed similar charge distribution and electrostatic properties to trimethyllysine, explaining its mimicry. | researchgate.net |

Structure-Activity Relationship (SAR) Modeling for S-2-Aminoethyl Cysteine Dihydrochloride (B599025) Analogs

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry and drug design that aims to understand how changes in a molecule's structure affect its biological activity. By systematically modifying a chemical structure and evaluating the biological effects of these changes, researchers can build models that predict the activity of new analogs.

While extensive SAR studies focused specifically on generating and testing a wide range of S-2-Aminoethyl Cysteine analogs are not widely reported in the literature, the principles of SAR can be applied based on its known function as a lysine mimic. The biological activity of this compound depends on its ability to be recognized by lysine-binding proteins. Therefore, a hypothetical SAR study would focus on modifications that alter its size, shape, and charge distribution relative to lysine.

Key areas for modification in a theoretical SAR study would include:

The Amino Acid Core: Altering the stereochemistry or modifying the carboxyl and alpha-amino groups would likely disrupt binding to amino acid-specific sites.

The Ethyl Linker: Lengthening or shortening the two-carbon chain separating the sulfur atom from the terminal amino group would alter the distance between the key functional groups, likely reducing its ability to mimic the precise geometry of the lysine side chain.

The Terminal Amino Group: Modification of the terminal (epsilon-equivalent) amino group, such as through alkylation, would change its charge and hydrogen bonding capacity, impacting its interaction with residues like aspartate or glutamate in a binding pocket.

The Sulfur Atom: Replacing the sulfur atom with other heteroatoms (e.g., oxygen, creating "oxalysine") is a known strategy that dramatically affects electronic properties and radical stability, thereby altering its inhibitory profile against enzymes like aminomutases. ebi.ac.uk

Such studies would be crucial for refining the compound's specificity or potency as an inhibitor or for developing new biochemical probes.

| Hypothetical Modification Site | Structural Change | Predicted Impact on Activity as Lysine Mimic | Rationale |

| Terminal Amino Group | N-acetylation or N-methylation | Decrease | Neutralizes the positive charge, preventing key electrostatic interactions in lysine-binding sites. |

| Ethyl Linker | Shorten to one carbon (methylene) | Decrease | Alters the spatial positioning of the terminal amino group relative to the alpha-carbon, causing a poor fit in the binding pocket. |

| Ethyl Linker | Lengthen to three carbons (propylene) | Decrease | The increased distance between functional groups would disrupt the precise geometry required for lysine recognition. |

| Sulfur Atom | Replacement with Oxygen (Oxalysine) | Altered Specificity/Potency | Changes the electronic character and bond angles of the side chain; known to affect radical intermediate stability differently. ebi.ac.uk |

| Alpha-Carbon | Inversion of stereochemistry (D-form) | Altered Specificity | May be recognized by different enzymes or fail to bind to L-lysine specific targets, though some enzymes can process D-amino acids. nih.gov |

In Silico Prediction of Biochemical Pathways and Interactions

In silico prediction of biochemical pathways involves using computational tools to forecast how a compound will affect metabolic networks or cellular signaling. This can be achieved through methods like virtual screening, where a compound is docked against a large library of proteins to identify potential new targets, or through systems biology modeling, which simulates the downstream effects of modulating a specific enzyme or pathway.

For S-2-Aminoethyl Cysteine, its well-established role as a lysine antagonist provides a strong foundation for in silico predictions. nih.gov Because it competes with lysine, it can be predicted to interfere with numerous fundamental cellular processes:

Protein Synthesis: The compound is known to be recognized by lysyl-tRNA synthetase, leading to its potential mis-incorporation into proteins or inhibition of protein synthesis. nih.gov Computational models of cellular metabolism can predict the global impact of reduced protein synthesis on cell growth and viability.

Metabolic Regulation: As an inhibitor of DHDPS, it disrupts the primary pathway for lysine biosynthesis in bacteria and plants. nih.gov Metabolic flux analysis, a computational technique, can predict how blocking this step will alter the flow of metabolites throughout the entire aspartate-family pathway, potentially leading to the accumulation of upstream precursors or the depletion of downstream products. researchgate.net

Genetic Screening and Pathway Analysis: The compound is frequently used in genetic screening experiments to select for mutant organisms that have developed resistance, often through mutations in lysine-related pathways. nih.govnih.gov The results of these screens provide valuable data for annotating gene function and refining computational models of metabolic networks. For example, genomic data can be processed through bioinformatics tools like the KEGG Automatic Annotation Server (KAAS) to map genes to specific pathways and predict how resistance to S-2-Aminoethyl Cysteine might arise. nih.gov

These predictive approaches allow researchers to generate hypotheses about the compound's broader biological effects and potential new applications or off-target interactions.

Future Directions and Emerging Research Avenues

Design of Novel Research Tools Based on S-2-Aminoethyl Cysteine Dihydrochloride (B599025)

S-2-Aminoethyl cysteine dihydrochloride serves as a valuable scaffold for the design of sophisticated research tools to probe complex biological processes. Its structural similarity to lysine (B10760008) allows it to be mistakenly recognized by cellular machinery that normally processes lysine, providing a unique avenue for investigating lysine-dependent pathways.

Future research efforts are anticipated to focus on the following areas:

Fluorescent Probes: By attaching fluorescent moieties to S-2-Aminoethyl cysteine, researchers can create probes to visualize and track the localization and dynamics of proteins and enzymes that interact with lysine. This can provide critical insights into cellular signaling and metabolic pathways.

Affinity-Based Probes: Immobilizing S-2-Aminoethyl cysteine onto a solid support can facilitate the isolation and identification of novel lysine-binding proteins from complex biological mixtures. This approach, known as affinity chromatography, can uncover previously unknown protein-protein interactions and enzymatic substrates.

Activity-Based Probes: The development of S-2-Aminoethyl cysteine derivatives with reactive groups can enable the creation of activity-based probes. These probes can covalently label the active sites of specific enzymes that recognize lysine, allowing for their identification, quantification, and characterization of their catalytic mechanisms.

| Research Tool | Principle of Action | Potential Application |

| Fluorescent Probes | Covalent attachment of a fluorophore to S-2-Aminoethyl cysteine. | Real-time imaging of lysine-dependent enzymatic activity and protein trafficking. |

| Affinity-Based Probes | Immobilization of S-2-Aminoethyl cysteine on a solid matrix. | Isolation and identification of novel lysine-binding proteins and drug targets. |

| Activity-Based Probes | Incorporation of a reactive group into the S-2-Aminoethyl cysteine structure. | Covalent labeling and functional characterization of lysine-metabolizing enzymes. |

Exploration of Undiscovered Biological Targets and Mechanisms in Non-Clinical Models

While S-2-Aminoethyl cysteine is known to interact with enzymes like lysyl-tRNA synthetase, its full spectrum of biological targets and mechanisms of action remains largely unexplored. Future research in non-clinical models will be crucial to elucidate its broader physiological and pathophysiological roles.

Key research avenues include:

Proteome-Wide Target Identification: Utilizing advanced proteomics techniques, such as chemical proteomics with S-2-Aminoethyl cysteine-based probes, can enable the unbiased identification of its direct binding partners in various cell types and tissues. This could reveal novel enzymes, receptors, and signaling proteins that are modulated by this compound.

Investigating Non-Enzymatic Interactions: Beyond enzymatic inhibition, the potential for S-2-Aminoethyl cysteine to participate in non-enzymatic post-translational modifications of proteins warrants investigation. Its amino and thiol groups could potentially react with cellular electrophiles, leading to novel protein modifications with functional consequences.

Elucidating Cellular Responses: In-depth studies using cell-based assays can shed light on the downstream cellular responses to S-2-Aminoethyl cysteine exposure. This includes investigating its effects on gene expression, cell signaling cascades, and metabolic pathways to understand its complete mechanism of action. For instance, it is known to inhibit the growth of various microorganisms, and further investigation could reveal the specific pathways affected.

| Research Approach | Objective | Potential Outcomes |

| Chemical Proteomics | Identify direct protein targets of S-2-Aminoethyl cysteine. | Discovery of novel biological pathways regulated by lysine analogues. |

| Non-Enzymatic Modification Studies | Explore the potential for S-2-Aminoethyl cysteine to form adducts with proteins. | Identification of new types of post-translational modifications. |

| Cell-Based Assays | Characterize the downstream cellular effects of S-2-Aminoethyl cysteine. | Understanding of its impact on cellular signaling, metabolism, and gene regulation. |

Methodological Advancements for Comprehensive Analysis of S-2-Aminoethyl Cysteine Dihydrochloride in Complex Research Matrices

The accurate and sensitive detection of S-2-Aminoethyl cysteine dihydrochloride in complex biological and environmental samples is essential for advancing research in this area. While methods for analyzing cysteine and its derivatives exist, there is a need for the development of more robust and specific analytical techniques. myfoodresearch.comnih.gov

Future methodological advancements may include:

High-Resolution Mass Spectrometry (HRMS): The development of targeted HRMS-based methods can provide high sensitivity and specificity for the quantification of S-2-Aminoethyl cysteine and its metabolites in various matrices, such as cell lysates and tissue homogenates. nih.gov

Novel Derivatization Reagents: The design of new derivatization reagents that specifically react with the unique functional groups of S-2-Aminoethyl cysteine can enhance its detection by chromatography and mass spectrometry. This can improve the signal intensity and chromatographic separation from interfering compounds. nih.gov

Biosensor Development: The creation of electrochemical or optical biosensors based on enzymes or antibodies that specifically recognize S-2-Aminoethyl cysteine could enable real-time and in-situ monitoring of its concentration in living systems. myfoodresearch.com

| Analytical Technique | Advancement | Benefit |

| High-Resolution Mass Spectrometry (HRMS) | Development of targeted fragmentation methods. | Increased sensitivity and specificity for quantification in complex samples. nih.gov |

| Novel Derivatization Reagents | Design of reagents specific for the aminoethylthio group. | Improved chromatographic separation and detection limits. nih.gov |

| Biosensors | Use of specific enzymes or antibodies. | Real-time monitoring of S-2-Aminoethyl cysteine dynamics in biological systems. myfoodresearch.com |

Synthetic Biology Applications and Bio-Conjugation Strategies for S-2-Aminoethyl Cysteine Dihydrochloride Derivatives

The fields of synthetic biology and bioconjugation offer exciting opportunities to harness the unique properties of S-2-Aminoethyl cysteine dihydrochloride for the creation of novel biomolecules and materials. researchgate.net

Promising future directions include:

Genetic Code Expansion: The incorporation of S-2-Aminoethyl cysteine into proteins at specific sites using engineered aminoacyl-tRNA synthetase/tRNA pairs would create proteins with novel functionalities. The unique side chain of this non-canonical amino acid could be used for specific chemical modifications or to introduce new catalytic activities.

Site-Specific Bioconjugation: The thiol group of S-2-Aminoethyl cysteine provides a handle for site-specific conjugation of various molecules, such as drugs, imaging agents, and polymers, to proteins. researchgate.netnih.gov This allows for the precise construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. researchgate.net

Enzymatic Synthesis of Derivatives: The use of enzymes, such as cystathionine-beta-synthase, for the synthesis of S-2-Aminoethyl cysteine and its derivatives from cellular precursors like pantetheine (B1680023) opens up possibilities for the biotechnological production of these compounds. nih.gov

| Application Area | Strategy | Potential Outcome |

| Synthetic Biology | Genetic code expansion to incorporate S-2-Aminoethyl cysteine into proteins. | Creation of proteins with novel chemical handles for site-specific modification and enhanced functionalities. |

| Bioconjugation | Utilization of the thiol group for site-specific attachment of payloads. | Development of next-generation antibody-drug conjugates and targeted delivery systems. researchgate.netresearchgate.netnih.gov |

| Enzymatic Synthesis | Biocatalytic production of S-2-Aminoethyl cysteine and its derivatives. | Sustainable and efficient manufacturing of valuable biochemicals. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.